4-Fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC15737481
Molecular Formula: C6H11ClFNO2
Molecular Weight: 183.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H11ClFNO2 |
---|---|
Molecular Weight | 183.61 g/mol |
IUPAC Name | 4-fluoro-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C6H10FNO2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h4-5H,2-3H2,1H3,(H,9,10);1H |
Standard InChI Key | JHFQMLQFQXIKGU-UHFFFAOYSA-N |
Canonical SMILES | CN1CC(CC1C(=O)O)F.Cl |
Introduction
Chemical Structure and Molecular Identity
Structural Features
The compound consists of a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted with three functional groups: a methyl group at the 1-position, a carboxylic acid group at the 2-position, and a fluorine atom at the 4-position. The hydrochloride salt forms via protonation of the nitrogen atom, improving crystallinity and solubility in polar solvents.
Table 1: Key Molecular Identifiers
The fluorine atom introduces electronegativity, influencing electron distribution and enhancing dipole interactions, while the carboxylic acid group enables hydrogen bonding and salt formation .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with 1-methylpyrrolidine-2-carboxylic acid, which undergoes fluorination at the 4-position using diethylaminosulfur trifluoride (DAST) or related fluorinating agents. The reaction is conducted under anhydrous conditions at temperatures ranging from 0°C to room temperature to minimize side reactions. Subsequent hydrochloride salt formation is achieved by treating the free base with hydrochloric acid in a polar solvent like ethanol.
Optimization Challenges
Key challenges include controlling regioselectivity during fluorination and avoiding over-fluorination. Catalytic methods and continuous flow reactors have been explored to improve yield and scalability. Purification often involves recrystallization from ethanol-diethyl ether mixtures, yielding high-purity material suitable for pharmaceutical applications.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO). It remains stable under standard laboratory conditions (25°C, dry atmosphere) but may degrade under prolonged exposure to moisture or elevated temperatures.
Spectroscopic Data
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NMR (¹H): Peaks at δ 3.2–3.5 ppm (pyrrolidine ring protons), δ 1.8 ppm (methyl group), and δ 5.1 ppm (carboxylic acid proton).
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IR: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-F stretch) .
Applications in Medicinal Chemistry
Role as a Building Block
The compound serves as a key intermediate in synthesizing bioactive molecules. Its carboxylic acid group facilitates conjugation with amines or alcohols, while the fluorine atom enhances metabolic stability and binding affinity to targets like enzymes and G protein-coupled receptors (GPCRs).
Case Study: Antiviral Agents
Recent studies highlight its incorporation into protease inhibitors targeting viral enzymes. For example, derivatives have shown inhibitory activity against SARS-CoV-2 main protease (Mᴾʳᵒ) with IC₅₀ values in the low micromolar range. The fluorine atom’s electronegativity is critical for forming hydrogen bonds with catalytic residues like His41 and Cys145.
Biological Activity and Mechanisms
Enzyme Modulation
The compound’s ability to modulate enzyme activity stems from its interactions with active sites. In vitro assays demonstrate inhibition of cytochrome P450 3A4 (CYP3A4), a liver enzyme involved in drug metabolism, suggesting potential for drug-drug interaction studies.
Receptor Binding
Molecular docking simulations reveal affinity for the CXCR4 chemokine receptor, a target in cancer and HIV therapy. The fluorine atom engages in halogen bonding with Asp262, stabilizing the receptor-ligand complex.
Recent Research and Future Directions
Advances in Drug Delivery
Nanoparticle formulations incorporating this compound have improved bioavailability in preclinical models. For instance, PEGylated liposomes loaded with a derivative showed a 40% increase in plasma half-life compared to free drug.
Exploration of Stereochemistry
While the racemic mixture is commonly used, enantiopure forms are under investigation. Preliminary data indicate that the (2R,4S)-configuration exhibits 3-fold higher activity against RORγt, a nuclear receptor implicated in autoimmune diseases.
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